molecular formula C15H16N2O3 B3387226 2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid CAS No. 794582-37-9

2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid

Cat. No.: B3387226
CAS No.: 794582-37-9
M. Wt: 272.3 g/mol
InChI Key: RZJNLLRJLBSDKO-UHFFFAOYSA-N
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Description

2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenyl ring attached to a formamidoacetic acid moiety

Mechanism of Action

Target of Action

The primary targets of this compound are the GATA family proteins . It specifically targets the DNA-binding activity of GATA3 and other members of the GATA family . In addition, it has been found to have action against DHFR and enoyl ACP reductase enzymes .

Mode of Action

The compound inhibits the interaction between GATA3 and SOX4 . This results in the significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines . Furthermore, it exhibits appreciable action against DHFR and enoyl ACP reductase enzymes .

Biochemical Pathways

The compound affects the pathways related to cell growth, glucose uptake rate, and ATP production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Pharmacokinetics

It has been found to increase monoclonal antibody production in a chinese hamster ovary cell culture , suggesting that it has good bioavailability in this context.

Result of Action

The compound’s action results in increased monoclonal antibody production . It also suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Furthermore, it suppresses the galactosylation on a monoclonal antibody .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid is unique due to its specific structural features, which confer unique chemical reactivity and potential biological activities. The presence of both the pyrrole and formamidoacetic acid moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[4-(2,5-dimethylpyrrol-1-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-3-4-11(2)17(10)13-7-5-12(6-8-13)15(20)16-9-14(18)19/h3-8H,9H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJNLLRJLBSDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233906
Record name N-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794582-37-9
Record name N-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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